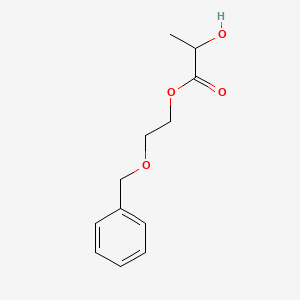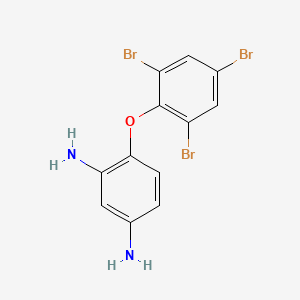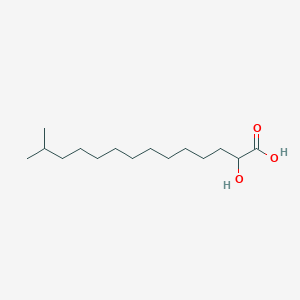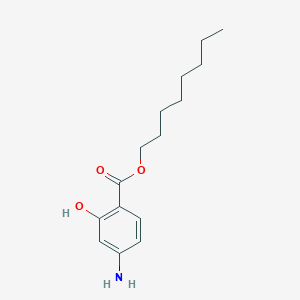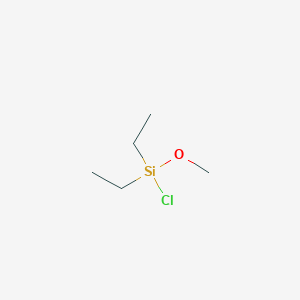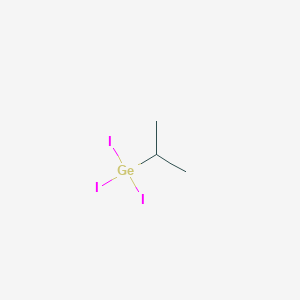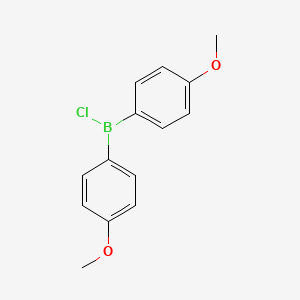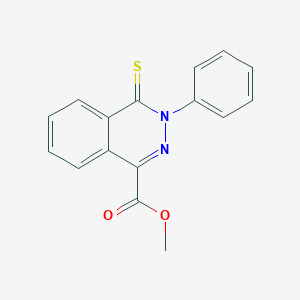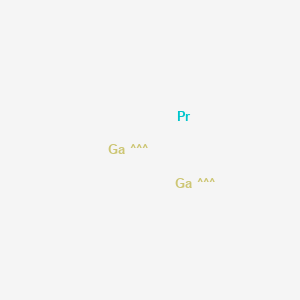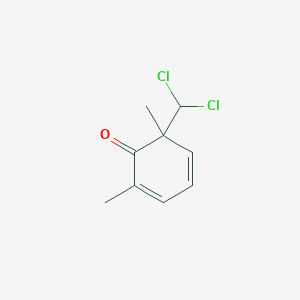
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- is a synthetic compound belonging to the phenethylamine class. This class of compounds is known for its psychoactive and stimulant properties, often used in scientific research for their effects on the central nervous system. The compound’s structure includes a phenethylamine backbone with methoxy groups at the 2 and 5 positions and a dimethyl group at the N and 4 positions.
Vorbereitungsmethoden
The synthesis of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination process to form the corresponding amine.
Dimethylation: The amine is then dimethylated using methyl iodide or a similar methylating agent under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydride and alkyl halides are used to introduce different substituents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors.
Medicine: Research is conducted on its potential therapeutic effects, including its use as a model compound for developing new psychoactive drugs.
Industry: It finds applications in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and dopamine receptors, leading to altered neurotransmitter release and reuptake. This interaction results in the compound’s psychoactive and stimulant effects. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- can be compared with other similar compounds such as:
2,5-Dimethoxy-4-methylamphetamine (DOM): Both compounds have similar structures but differ in their pharmacological profiles and potency.
2,5-Dimethoxy-4-ethylamphetamine (DOET): This compound has an ethyl group instead of a dimethyl group, leading to different effects and applications.
2,5-Dimethoxyphenethylamine (2C-H): A simpler analogue with only methoxy groups, used as a precursor for other derivatives.
The uniqueness of Phenethylamine, 2,5-dimethoxy-N,4-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
24286-43-9 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-methylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C12H19NO2/c1-9-7-12(15-4)10(5-6-13-2)8-11(9)14-3/h7-8,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
HPHKCSXBRWQCJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC)CCNC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


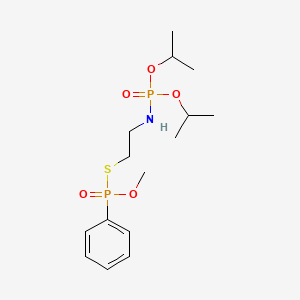
![1-{4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]phenyl}ethan-1-one](/img/structure/B14710091.png)
